
5-Hydroxy-2-methylbenzaldehyde
Overview
Description
Chemical Structure and Properties
5-Hydroxy-2-methylbenzaldehyde (CAS: 23942-00-9) is an aromatic aldehyde with the molecular formula C₈H₈O₂. Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 2, and an aldehyde (-CHO) group at position 1 (Figure 1). The intramolecular hydrogen bond between the hydroxyl and aldehyde groups enhances its stability and influences reactivity .
Synthesis and Applications This compound is synthesized via condensation reactions, such as refluxing this compound with amines in ethanol to form Schiff bases, which are pivotal in coordination chemistry and materials science .
Preparation Methods
Demethylation of 5-Methoxy-2-methylbenzaldehyde
The most documented method involves the demethylation of 5-methoxy-2-methylbenzaldehyde using pyridine hydrochloride as a catalyst. This approach leverages the cleavage of the methoxy group under acidic conditions to yield the phenolic product .
Procedure and Conditions
A stirred mixture of 5-methoxy-2-methylbenzaldehyde (24.9 g) and pyridine hydrochloride (100 g) is heated at 170°C for 7 hours. After cooling to 140°C, water (250 mL) is added, and the mixture is extracted with chloroform. The organic phase is washed with 1 M HCl, brine, dried over MgSO₄, and evaporated. The residue is washed with pentane to isolate This compound as a cream solid (10.66 g, m.p. 116–118°C) .
Direct Formylation of Methylphenol Derivatives
Alternative routes employ directed ortho-metalation (DoM) strategies to introduce the aldehyde group regioselectively. Adapted from methodologies for structurally similar compounds , this method involves:
Stepwise Protocol
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Protection of Hydroxyl Group : m-Cresol is protected with a tetrahydropyranyl (THP) group to prevent unwanted side reactions.
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Lithiation and Silylation : The protected derivative undergoes lithiation at the active site (6-position), followed by trimethylsilyl (TMS) blocking.
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Formylation : Quenching the lithiated intermediate with dimethylformamide (DMF) introduces the aldehyde group.
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Deprotection : Treatment with trifluoroacetic acid (TFA) removes the THP group, yielding the final product .
Key Observations:
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Regioselectivity : The TMS group ensures precise formylation at the 2-position.
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Scalability : Multi-step synthesis complicates large-scale production but offers high regiochemical control.
Comparative Analysis of Methods
Industrial and Laboratory Considerations
Recent Advancements
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Microwave-Assisted Demethylation : Reduces reaction time from hours to minutes in analogous systems .
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Catalytic Hydrogenation : Emerging methods using Pd/C or Raney nickel for milder deprotection.
Reaction Mechanism Insights
Demethylation Pathway
Pyridine hydrochloride acts as a Brønsted acid, protonating the methoxy group. Subsequent nucleophilic attack by water cleaves the methyl ether bond, releasing methanol and forming the phenolic product .
Formylation Mechanism
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed:
Oxidation: 5-Hydroxy-2-methylbenzoic acid.
Reduction: 5-Hydroxy-2-methylbenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
Organic Synthesis
5-Hydroxy-2-methylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further modifications through reactions such as:
- Aldol condensation
- Reductive amination
- Esterification
These reactions enable the formation of various derivatives that are useful in pharmaceuticals and other chemical applications .
Pharmaceutical Applications
Research indicates potential medicinal properties for this compound, drawing parallels to salicylic acid, known for its anti-inflammatory and analgesic effects. Studies suggest that this compound may exhibit:
- Anti-inflammatory activity
- Antioxidant properties
- Antimicrobial effects
However, further research is required to fully establish its therapeutic potential and safety profile .
Material Science
In material science, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. It acts as a precursor for synthesizing various colorants used in textiles and coatings .
A study investigated the biological activity of this compound against fungal pathogens. The compound was found to inhibit growth by targeting oxidative stress-response pathways, showcasing its potential use in antifungal treatments .
Case Study 2: Synthesis of Schiff Bases
Another research focused on synthesizing Schiff base compounds using this compound. The resulting derivatives exhibited unique structural features, including intramolecular hydrogen bonding, which enhanced their stability and reactivity .
Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Hydroxyl and aldehyde groups | Versatile in organic synthesis; exhibits biological activity |
Salicylaldehyde | Hydroxyl group at ortho position | Known for anti-inflammatory properties |
Vanillin | Methoxy group instead of hydroxyl | Widely used as a flavoring agent |
4-Hydroxybenzaldehyde | Hydroxyl group at para position | Less reactive than ortho-substituted analogs |
The distinct combination of functional groups in this compound enhances its electrophilic character, making it particularly suitable for synthetic applications while also imparting significant biological properties that are not as pronounced in other similar compounds .
Mechanism of Action
The mechanism by which 5-Hydroxy-2-methylbenzaldehyde exerts its effects involves its ability to participate in redox reactions. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth, making it a potential antifungal agent. The compound targets cellular components such as superoxide dismutases and glutathione reductase, leading to oxidative stress in the target organisms .
Comparison with Similar Compounds
The structural and functional diversity of benzaldehyde derivatives arises from substituent variations. Below is a comparative analysis of 5-Hydroxy-2-methylbenzaldehyde and related compounds:
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
5-Chloro-2-hydroxybenzaldehyde (C₇H₅ClO₂)
- Structural Features : The chlorine atom at position 2 is electron-withdrawing, directing electrophilic substitution to the para position relative to the hydroxyl group.
- Reactivity : Enhanced electrophilicity of the aldehyde due to the inductive effect of Cl facilitates nucleophilic addition reactions.
- Applications : Used as a precursor in pharmaceuticals and agrochemicals due to its halogen-mediated reactivity .
5-Hydroxy-2-nitrobenzaldehyde (C₇H₅NO₄)
- Structural Features: The nitro (-NO₂) group at position 2 strongly withdraws electrons, reducing the aldehyde’s nucleophilicity.
- Reactivity : Participates in condensation reactions under acidic conditions; the nitro group may hinder solubility in polar solvents.
- Applications: Potential use in dye synthesis and explosives .
2-Hydroxy-5-methoxybenzaldehyde (C₈H₈O₃)
- Structural Features : The methoxy (-OCH₃) group at position 5 donates electrons via resonance, activating the ring for electrophilic substitution.
- Reactivity : Exhibits solvatochromic behavior, making it suitable for NLO materials .
5-Isopropyl-2-methylbenzaldehyde (C₁₁H₁₄O)
- Structural Features : The bulky isopropyl group at position 5 introduces steric hindrance, affecting reaction kinetics.
- Reactivity : Reduced reactivity in crowded environments; useful in synthesizing branched aromatic compounds.
- Applications : Industrial applications in fragrances and resins .
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Activate the aromatic ring for electrophilic substitution, enhancing reactivity at ortho/para positions.
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Deactivate the ring, directing electrophiles to meta positions and altering reaction pathways.
Biological Activity
5-Hydroxy-2-methylbenzaldehyde (C8H8O2), also known as 2-hydroxy-5-methylbenzaldehyde, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring, which influences its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : C8H8O2
- Molecular Weight : 152.15 g/mol
- IUPAC Name : this compound
This compound is soluble in organic solvents and exhibits moderate polarity due to the hydroxyl group.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
- DPPH Assay : The compound demonstrated effective free radical scavenging activity in the DPPH assay, indicating its potential as a natural antioxidant. The results showed a concentration-dependent increase in antioxidant activity, outperforming some standard antioxidants like butylated hydroxytoluene (BHT) .
Concentration (µM) | % Inhibition |
---|---|
50 | 30 |
100 | 55 |
200 | 75 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies reveal that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria.
- In vitro Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones at certain concentrations. The minimum inhibitory concentration (MIC) values were found to be lower than those of several commonly used antibiotics, suggesting its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
DNA Interaction and Cleavage
The interaction of this compound with DNA has been investigated, revealing its ability to cleave plasmid DNA under oxidative conditions. This property is particularly relevant for developing therapeutic agents targeting DNA.
- DNA Cleavage Studies : The compound was shown to cleave pBR322 plasmid DNA in the presence of hydrogen peroxide, indicating its potential role in cancer therapy by inducing DNA damage in malignant cells .
Case Studies and Research Findings
- Antioxidant Properties : A study conducted on various aromatic aldehydes highlighted that derivatives like this compound exhibited superior antioxidant activity compared to their counterparts due to the presence of hydroxyl groups which enhance electron donation .
- Antimicrobial Efficacy : In a comparative study, the antibacterial activity of several benzaldehyde derivatives was analyzed, with this compound showing promising results against resistant strains of bacteria, suggesting its application in medicinal chemistry .
- Potential as a Sensitizer : While generally classified as nonsensitizing, further investigations into related compounds indicate that modifications in structure can lead to varying sensitization potentials, warranting careful evaluation of safety profiles for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydroxy-2-methylbenzaldehyde, and how can side reactions be minimized?
- Methodological Answer : A common approach involves the formylation of 2-methylphenol derivatives using Reimer-Tiemann or Gattermann-Koch reactions. To minimize side reactions (e.g., over-oxidation or polymerization), employ controlled reaction temperatures (0–5°C) and use protecting groups for the hydroxyl group, such as acetyl or tert-butyldimethylsilyl (TBDMS) ethers. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare and NMR spectra with literature data. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while the hydroxyl proton appears as a broad singlet (δ 5.0–6.0 ppm).
- IR : Confirm the presence of O–H (3200–3600 cm) and C=O (1680–1720 cm) stretches.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHO).
Cross-reference with databases like NIST Chemistry WebBook for validation .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Ensure low humidity (<30% RH) to prevent hydration or oxidation. Monitor degradation via periodic TLC or HPLC analysis. Avoid prolonged exposure to basic conditions, which may lead to aldol condensation .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and hydroxyl groups influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The hydroxyl group activates the aromatic ring via electron-donating resonance, directing electrophiles to the para position. The methyl group introduces steric hindrance, reducing reactivity at the ortho position. For nucleophilic additions (e.g., Grignard reactions), pre-coordinate the aldehyde with Lewis acids (e.g., BF) to enhance electrophilicity. Monitor reaction progress using in situ FTIR to track aldehyde consumption .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Conditions : Ensure identical experimental setups (e.g., solvent purity, heating rates for melting point determination).
- Impurity Analysis : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphs.
- Database Cross-Check : Compare data with authoritative sources like NIST or PubChem, prioritizing studies with detailed experimental protocols .
Q. How can crystallographic challenges (e.g., poor crystal quality) be addressed when determining the structure of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals.
- Refinement : Employ SHELXL for high-resolution refinement, particularly for hydrogen-bonding networks. Validate using R-factor convergence (<5%) and residual electron density maps .
Q. What experimental controls are critical when studying the photodegradation of this compound?
- Methodological Answer :
- Light Source Calibration : Use a UV-A/UV-B radiometer to standardize irradiance.
- Quenching Controls : Add radical scavengers (e.g., tert-butanol for hydroxyl radicals) to identify degradation pathways.
- LC-MS Analysis : Track degradation products (e.g., quinones or dimerized species) with a C18 column and electrospray ionization (ESI+) .
Q. Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported solubility values of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Conduct systematic solubility tests under controlled conditions (25°C, 1 atm):
Properties
IUPAC Name |
5-hydroxy-2-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBQACIGSEEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23942-00-9 | |
Record name | 5-hydroxy-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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